molecular formula C10H21NO3 B13326441 2-[(2,6-Dimethyloxan-4-yl)amino]propane-1,3-diol

2-[(2,6-Dimethyloxan-4-yl)amino]propane-1,3-diol

Cat. No.: B13326441
M. Wt: 203.28 g/mol
InChI Key: WUOMZXXPEHJFGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,6-Dimethyloxan-4-yl)amino]propane-1,3-diol is a chemical compound with the molecular formula C10H21NO3 It is known for its unique structure, which includes a dimethyloxan ring and an amino group attached to a propane-1,3-diol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-Dimethyloxan-4-yl)amino]propane-1,3-diol typically involves the reaction of 2,6-dimethyloxan-4-amine with propane-1,3-diol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce the compound in bulk quantities, ensuring consistency in quality and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-[(2,6-Dimethyloxan-4-yl)amino]propane-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., alkyl halides). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted derivatives of the compound .

Scientific Research Applications

2-[(2,6-Dimethyloxan-4-yl)amino]propane-1,3-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2,6-Dimethyloxan-4-yl)amino]propane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,6-Dimethyloxan-4-yl)amino]propane-1,3-diol is unique due to its specific combination of a dimethyloxan ring and an amino group attached to a propane-1,3-diol backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C10H21NO3

Molecular Weight

203.28 g/mol

IUPAC Name

2-[(2,6-dimethyloxan-4-yl)amino]propane-1,3-diol

InChI

InChI=1S/C10H21NO3/c1-7-3-9(4-8(2)14-7)11-10(5-12)6-13/h7-13H,3-6H2,1-2H3

InChI Key

WUOMZXXPEHJFGU-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(O1)C)NC(CO)CO

Origin of Product

United States

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